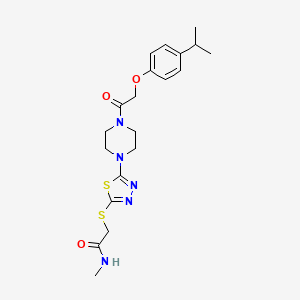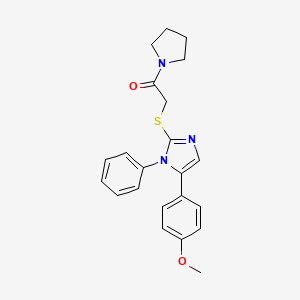
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2S and its molecular weight is 393.51. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Conducting Polymers
A study describes the synthesis of conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives, utilizing 1-(2-methoxyphenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole as a starting material. These polymers showed potential in electronic applications due to their significant electronic transitions and good thermal stability (Pandule et al., 2014).
Anticancer Activity
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were synthesized, demonstrating notable antioxidant and anticancer activities. One derivative showed significant cytotoxicity against human glioblastoma cell lines, indicating potential for therapeutic applications (Tumosienė et al., 2020).
Antiviral and Antifungal Applications
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound structurally related to the requested chemical, has shown potential in antiviral and antifungal applications. This compound's derivatives displayed cytotoxicity and anti-HSV1 activity, highlighting its potential in medical research (Attaby et al., 2006).
Synthesis of Schiff Bases
A study reported the synthesis of Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives. These compounds exhibited antimicrobial activity, suggesting their potential in the development of new antimicrobial agents (Puthran et al., 2019).
properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-27-19-11-9-17(10-12-19)20-15-23-22(25(20)18-7-3-2-4-8-18)28-16-21(26)24-13-5-6-14-24/h2-4,7-12,15H,5-6,13-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDRHTDRQQXTFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC(=O)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369578.png)

![2-(3-(3-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2369581.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[(2-chlorophenyl)methyl]benzamide](/img/no-structure.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2369583.png)
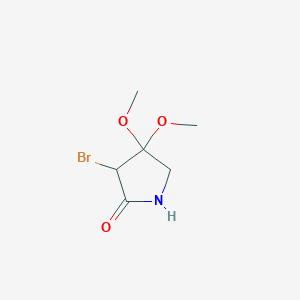
![4-[(5Z)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2369586.png)
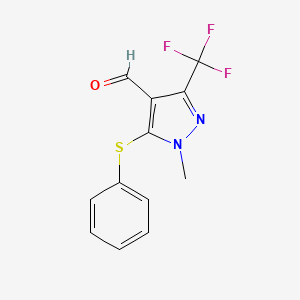
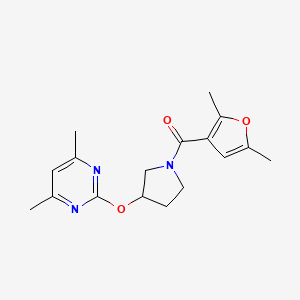
![ethyl 2-[[(1E)-4,4-dicyano-3-(dimethylamino)buta-1,3-dienyl]amino]acetate](/img/structure/B2369591.png)
![methyl 4-(2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2369594.png)
![1-(6-Methoxy-1,3-benzothiazol-2-yl)-3-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2369596.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2369597.png)
